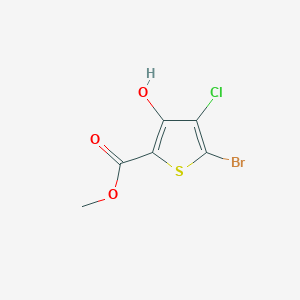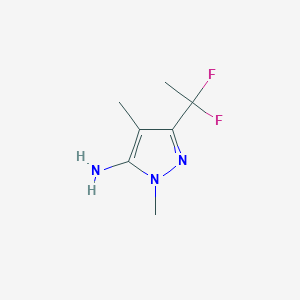
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted pyrazoles, which can be further utilized in different applications.
科学的研究の応用
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Material Sciences: The compound is utilized in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
作用機序
The mechanism of action of 3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing it to bind to enzymes and receptors with high affinity. This interaction can modulate the activity of these targets, leading to desired biological effects .
類似化合物との比較
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent in various synthetic applications.
1,1-Difluoroethylated aromatics: Important in medicinal chemistry for drug design.
Fluorinated heterocycles: Widely used in pharmaceuticals and agrochemicals due to their enhanced properties.
Uniqueness
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique reactivity and stability. The presence of both methyl and difluoroethyl groups makes it a versatile building block for the synthesis of complex molecules with tailored properties.
特性
分子式 |
C7H11F2N3 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
5-(1,1-difluoroethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H11F2N3/c1-4-5(7(2,8)9)11-12(3)6(4)10/h10H2,1-3H3 |
InChIキー |
LEIRJQTYEBEBGO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C(C)(F)F)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


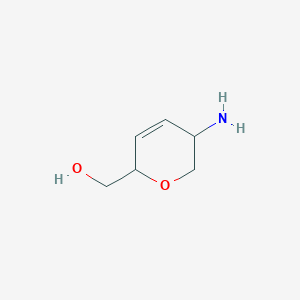
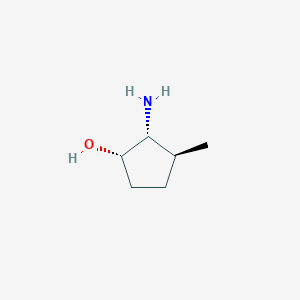
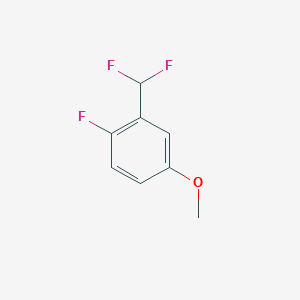
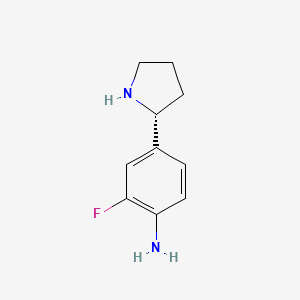
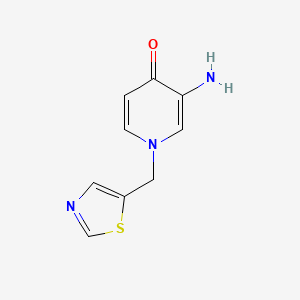
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
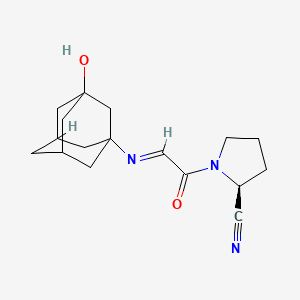
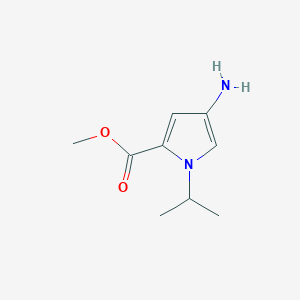
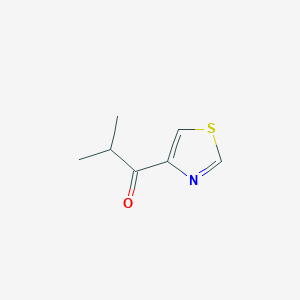



amine](/img/structure/B15276322.png)
